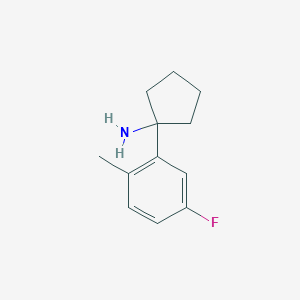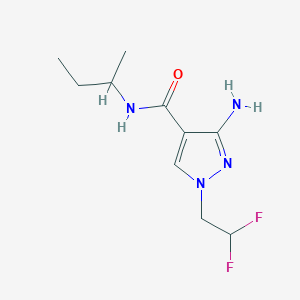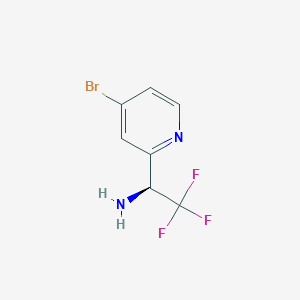![molecular formula C8H14FN3O B11736236 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a fluoro group and a dimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Aminomethylation: The aminomethyl group can be introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the hydroxyl group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, to introduce other functional groups.
Addition: The compound can participate in addition reactions, such as Michael addition, at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents such as sodium azide or thiols under basic conditions.
Addition: Reagents such as organolithium compounds or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of adducts with organolithium or Grignard reagents.
Wissenschaftliche Forschungsanwendungen
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Biological Research: The compound is used as a tool to study biological processes, particularly those involving pyrazole-containing molecules.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and dimethyl groups can enhance the compound’s binding affinity and specificity for these targets. The aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The pyrazole ring can interact with aromatic residues in the target protein, further enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-1,3-dimethylpyrazole: A similar compound with a pyrazole ring substituted with a fluoro group and dimethyl groups, but lacking the aminomethyl and hydroxyl groups.
1,3-dimethyl-5-aminomethylpyrazole: A similar compound with a pyrazole ring substituted with dimethyl groups and an aminomethyl group, but lacking the fluoro and hydroxyl groups.
5-fluoro-1,3-dimethyl-4-hydroxypyrazole: A similar compound with a pyrazole ring substituted with a fluoro group, dimethyl groups, and a hydroxyl group, but lacking the aminomethyl group.
Uniqueness
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties The presence of the fluoro group enhances its binding affinity for certain targets, while the aminomethyl and hydroxyl groups provide additional sites for interaction
Eigenschaften
Molekularformel |
C8H14FN3O |
|---|---|
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
2-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H14FN3O/c1-6-7(5-10-3-4-13)8(9)12(2)11-6/h10,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
QTWWZTYWJWSOKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1CNCCO)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736159.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)

![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736190.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736226.png)

![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11736239.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11736247.png)

![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736254.png)
